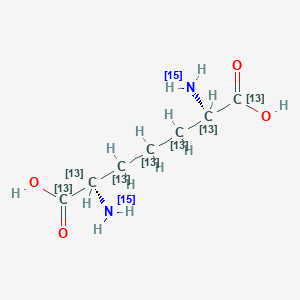

(2S,6S)-2,6-Diaminoheptanedioic acid-13C7,15N2

Beschreibung

This compound is a stereospecific, isotopically labeled derivative of heptanedioic acid, featuring dual ¹⁵N-labeled azanyl (NH₂) groups at the 2S and 6S positions and uniform ¹³C enrichment across all seven carbons. Its synthesis likely involves advanced isotopic incorporation techniques, such as using ¹³C-enriched precursors and ¹⁵N-labeled amines, followed by stereocontrolled assembly. The isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic tracing studies, where precise tracking of molecular behavior is critical .

Eigenschaften

Molekularformel |

C7H14N2O4 |

|---|---|

Molekulargewicht |

199.13 g/mol |

IUPAC-Name |

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI-Schlüssel |

GMKMEZVLHJARHF-XEWADIPKSA-N |

Isomerische SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2] |

Kanonische SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S,6S)-2,6-Bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptandisäure umfasst mehrere Schritte, darunter die Einarbeitung von isotopenmarkierten Atomen. Der allgemeine Syntheseweg umfasst:

Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien, die isotopenmarkierte Stickstoff- und Kohlenstoffatome enthalten.

Reaktionsschritte:

Reaktionsbedingungen: Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen, Drücke und der Verwendung von Katalysatoren, um die gewünschte Stereochemie (2S,6S) zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von (2S,6S)-2,6-Bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptandisäure kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet den Einsatz fortschrittlicher Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Syntheseplattformen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(2S,6S)-2,6-Bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptandisäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als markierte Verbindung in der NMR-Spektroskopie zur Untersuchung von Molekülstrukturen und -dynamiken verwendet.

Biologie: In Stoffwechselstudien eingesetzt, um biochemische Pfade zu verfolgen und Enzymmechanismen zu verstehen.

Medizin: Untersucht auf seine möglichen therapeutischen Anwendungen, unter anderem als Vorläufer für die Medikamentenentwicklung.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischer Isotopenmarkierung verwendet.

Wirkmechanismus

Der Wirkmechanismus von (2S,6S)-2,6-Bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptandisäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und -pfaden. Die isotopenmarkierten Atome ermöglichen eine präzise Verfolgung und Analyse des Verhaltens der Verbindung in verschiedenen Systemen. Dazu gehört die Bindung an spezifische Enzyme oder Rezeptoren, die Beeinflussung biochemischer Pfade und die Veränderung zellulärer Funktionen.

Wissenschaftliche Forschungsanwendungen

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid has a wide range of scientific research applications, including:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific isotopic labeling.

Wirkmechanismus

The mechanism of action of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its interaction with molecular targets and pathways. The isotopically labeled atoms allow for precise tracking and analysis of the compound’s behavior in various systems. This includes binding to specific enzymes or receptors, influencing biochemical pathways, and altering cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Non-isotopic analogs: (2R,6S)- and (2S,6R)-Heptanedioic Acid Derivatives

The non-isotopic analogs described in (e.g., compounds 9 and 11) share the heptanedioic acid backbone but differ in stereochemistry and substituents. For example:

- Compound 9 : (2R,6S)-dibenzyl ester with benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups.

- Compound 11 : (2S,6R)-dibenzyl ester with Fmoc-D-Glu-OBzl and Z-protected amines.

Key Differences :

Isotopic Labeling: The target compound’s ¹³C/¹⁵N labeling enables distinct analytical applications (e.g., isotope dilution MS) compared to non-labeled analogs, which are primarily used in synthetic intermediates or chiral resolution studies.

Synthesis Complexity : Introducing isotopic labels requires specialized reagents (e.g., ¹³C-enriched starting materials, ¹⁵N-ammonia derivatives) and rigorous purification to avoid isotopic dilution, unlike the straightforward protection/deprotection steps in .

Isotopically Labeled Perfluorinated Acids ()

These are used as internal standards for environmental or bioanalytical quantification.

Comparative Analysis :

| Property | Target Compound | M7PFUdA (¹³C7-PFUdA) |

|---|---|---|

| Core Structure | Heptanedioic acid with diamino groups | Perfluoro-undecanoic acid |

| Isotopes | ¹³C7, ¹⁵N2 | ¹³C7 |

| Applications | Metabolic studies, chiral NMR probes | Environmental contaminant quantification |

| Synthetic Challenges | Dual isotope incorporation, stereocontrol | Fluorination efficiency, chain length control |

Research Findings and Data

Spectral Characteristics

- ¹³C NMR : The uniform ¹³C labeling simplifies peak assignment compared to partially labeled analogs. For example, the perfluoro-¹³C7 acid in shows split peaks due to adjacent ¹³C-¹²C coupling, whereas the target compound’s fully ¹³C-enriched backbone eliminates this complexity .

- ¹⁵N NMR: The ¹⁵N-labeled azanyl groups provide distinct chemical shifts (~30–50 ppm for NH₂), absent in non-labeled analogs like compound 9 .

Stability and Reactivity

For instance:

- Hydrolysis Rates: The target compound’s ¹³C-enriched carboxyl groups may exhibit slightly slower hydrolysis than non-labeled analogs due to kinetic isotope effects (KIE ≈ 1.03–1.05) .

Biologische Aktivität

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is a chemically modified amino acid that has garnered attention for its potential biological activities. This compound features nitrogen isotopes and deuterium labeling, which may influence its metabolic pathways and interactions in biological systems. Understanding its biological activity is crucial for applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C7H14N2O4

- Molecular Weight : 174.20 g/mol

- Isotopic Composition : Contains two nitrogen-15 isotopes and seven carbon-13 isotopes.

The biological activity of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is primarily linked to its role as a substrate in metabolic pathways. It may act as a precursor for the synthesis of various biomolecules including neurotransmitters and proteins. The incorporation of stable isotopes allows for tracing studies to assess metabolic fates and interactions in vivo.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains due to its structural similarity to amino acids utilized by bacteria for growth.

- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its protective effects on neuronal cells.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Neuroprotective | Reduced apoptosis in neuronal cells | |

| Anti-inflammatory | Decreased IL-6 production |

Case Study 1: Neuroprotective Effects

In a study involving cultured neuronal cells exposed to oxidative stress, treatment with (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to enhanced antioxidant defenses mediated by the compound.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against various Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against E. coli and Staphylococcus aureus when tested using agar diffusion methods.

Research Findings

Recent research has focused on the isotopic labeling properties of this compound to better understand its metabolic pathways. Studies utilizing mass spectrometry have shown that the incorporation of nitrogen-15 enhances the detection sensitivity of metabolites derived from this compound in biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.